molecular formula C8H7BrN4O2 B11481120 6-bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine

6-bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine

Cat. No.: B11481120
M. Wt: 271.07 g/mol
InChI Key: LNAHKSSVEBWDPY-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method is the reaction of 4-bromo-2-nitroaniline with 2-methylbenzimidazole under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of 6-azido-2-methyl-4-nitro-1H-benzimidazol-5-amine.

    Reduction: Formation of 6-bromo-2-methyl-4-amino-1H-benzimidazol-5-amine.

    Oxidation: Formation of 6-bromo-2-carboxy-4-nitro-1H-benzimidazol-5-amine.

Scientific Research Applications

6-Bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can damage DNA or proteins, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitro-1H-benzimidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-1H-benzimidazole:

    4-Nitro-1H-benzimidazole: Lacks both the bromine and methyl groups, affecting its chemical properties.

Uniqueness

6-Bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzimidazole ring. This combination of functional groups enhances its chemical reactivity and broadens its range of applications in various fields.

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

6-bromo-2-methyl-4-nitro-1H-benzimidazol-5-amine

InChI

InChI=1S/C8H7BrN4O2/c1-3-11-5-2-4(9)6(10)8(13(14)15)7(5)12-3/h2H,10H2,1H3,(H,11,12)

InChI Key

LNAHKSSVEBWDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2N1)Br)N)[N+](=O)[O-]

Origin of Product

United States

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